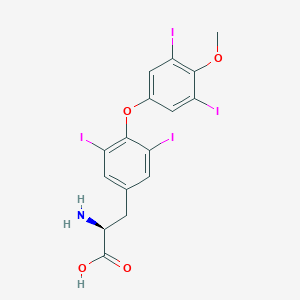

L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo-

Description

Isomeric Complexity

The molecule exhibits limited isomerism due to its symmetric substitution patterns:

- Positional isomerism : Precluded by fixed iodine and methoxy placements on both aromatic rings.

- Stereoisomerism : A single chiral center at C2 (tyrosine’s α-carbon) confers enantiomeric forms. The S -configuration is specified in the IUPAC name. No additional stereocenters exist due to the planar symmetry of the iodinated rings.

Properties

CAS No. |

4367-89-9 |

|---|---|

Molecular Formula |

C16H13I4NO4 |

Molecular Weight |

790.90 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-(3,5-diiodo-4-methoxyphenoxy)-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C16H13I4NO4/c1-24-14-11(19)5-8(6-12(14)20)25-15-9(17)2-7(3-10(15)18)4-13(21)16(22)23/h2-3,5-6,13H,4,21H2,1H3,(H,22,23)/t13-/m0/s1 |

InChI Key |

CTRBRDHEPJCPON-ZDUSSCGKSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1I)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I |

Canonical SMILES |

COC1=C(C=C(C=C1I)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I |

Origin of Product |

United States |

Preparation Methods

Early Multi-Stage Processes

The synthesis of 3,5-diiodothyronine derivatives, which are precursors to our target compound, was historically achieved through multi-stage processes. Early methodologies described by Chalmers et al. (1949) and Siedel and Nahm (1958) involved complex, multi-step syntheses that were time-consuming and offered modest yields. These early approaches laid the groundwork for more efficient synthetic routes that would follow.

Hillmann's Four-Step Method

A significant advancement came with Hillmann's method (1956), which permitted the synthesis of L-3,5-diiodothyronine in four discrete steps. This approach began with L-diiodotyrosine, which underwent sequential transformations:

- Acetylation of the amino group

- Esterification of the acetylated product

- Coupling of N-acetyl-L-diiodotyrosine ethyl ester with 4,4'-dimethoxy-diphenyl-iodonium salts in the presence of alcoholates in methanol to form 3,5-diiodo-4-p-methoxy-phenoxy-N-acetyl-L-phenylalanine ethyl ester

- Vigorous hydrolysis with hydrobromic acid in glacial acetic acid to yield L-3,5-diiodothyronine

This method, while more streamlined than previous approaches, still required four distinct synthetic operations and offered opportunities for further refinement.

Copper-Catalyzed Synthetic Routes

Metal Complex Methodology

A breakthrough in the synthesis of L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- and related compounds came with the development of metal complex-based methodologies. U.S. Patent No. 3374269A describes a two-stage process that significantly simplified the preparation:

- Converting 3,5-diiodotyrosine to a complex with divalent metal cations (preferably copper)

- Reacting this complex with 4,4'-dialkoxy-diphenyl-iodonium salts in the presence of bases, followed by dealkylation to yield the corresponding 3,5-diiodothyronine

This approach eliminated the need for prior isolation of the diiodotyrosine metal complex, allowing the complete synthesis to be performed in just two stages—a significant improvement over previous methods.

Copper Complex Formation Protocol

The formation of the copper complex represents a critical step in this synthetic pathway. The process generally follows this protocol:

A solution of a complex-forming metal salt (1 equivalent) is added to a solution of 3,5-diiodotyrosine (1 mol) in water (8 liters) with sodium hydroxide (1 equivalent) at room temperature while stirring. The precipitated complex is then separated by centrifugation, washed thoroughly with water, and dried. This method consistently produces metal complexes with yields exceeding 90% of the theoretical value.

Detailed Synthetic Protocols

Copper-Catalyzed Synthesis with Triethylamine

One of the most efficient protocols for synthesizing derivatives leading to our target compound involves:

21.7 g of 3,5-diiodo-L-tyrosine and copper hydroxide (prepared from 12.5 g of CuSO₄·5H₂O and 25 ml of 4N-NaOH) are suspended in 250 ml of water. After thorough washing of the copper hydroxide with water, 7.6 ml of triethylamine is added to the mixture. Nitrogen is bubbled through, and 22 g of 4,4'-dimethoxy-diphenyl-iodonium bromide is introduced. The mixture is vigorously stirred and heated to 60°C for 30 minutes. After cooling, 200 ml of benzene and 20 ml of concentrated hydrochloric acid are added. The precipitated 3,5-diiodo-4-p-methoxy-phenoxy-L-phenylalanine hydrochloride is collected by filtration, washed with benzene and dilute hydrochloric acid, and purified. The product shows a melting point of 227-230°C (decomposition).

Methanol-Based Synthesis Method

An alternative approach utilizing methanol as a co-solvent has also proven effective:

21.7 g of 3,5-diiodo-L-tyrosine and copper hydroxide (from 12.5 g of CuSO₄·5H₂O) are suspended in a mixture of 500 ml of water and 600 ml of methanol. Under nitrogen, 9.7 g of tri-N-butylamine and 22 g of p,p'-dimethoxy-diphenyl-iodonium bromide are added. The mixture is heated to 60°C with vigorous stirring for 30 minutes. After cooling and adding 20 ml of concentrated hydrochloric acid, approximately 18.0 g of 3,5-diiodo-4-p-methoxy-phenoxy-L-phenylalanine hydrochloride is obtained.

Dealkylation to Form the Final Product

The final step in producing L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- involves dealkylation:

20 g of 3,5-diiodo-4-p-methoxy-phenoxy-(L)-phenylalanine or its hydrochloride is refluxed for four hours in a mixture of 30 ml of hydroiodic acid (d=1.7) and 30 ml of glacial acetic acid. The solution is evaporated in vacuo until dry, and the residue is dissolved in hot ethanol. The corresponding 3,5-diiodothyronine is precipitated with a hot solution of 30 g of sodium acetate and 0.8 g of Na₂S₂O₃ in 100 ml of water. After extended cooling, the precipitate is collected and thoroughly washed with water. This process typically yields about 95% of the theoretical amount.

Modern Synthetic Approaches

Boronic Acid Coupling Method

A more recent approach to synthesizing intermediates of our target compound employs boronic acid coupling:

N-acetyl-3,5-diiodo-L-tyrosine ethyl ester (5 g) is combined with 4.6 g of p-methoxyphenylboronic acid and 3.71 g of copper perchlorate hexahydrate in dichloromethane at 25°C for approximately 10 minutes. This is followed by treatment with pyridine in dichloromethane at 25°C for 3 hours. This method produces Ethyl 2-(acetylamino)-3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanoate with a yield of 89.7%.

Comparison of Classical and Modern Methods

Table 1: Comparison of Synthetic Methods for L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- and Related Intermediates

| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Hillmann's Method | L-diiodotyrosine | 4,4'-dimethoxy-diphenyl-iodonium salts, alcoholates | Multiple steps, various conditions | Not specified | Established procedure | Four separate steps required |

| Copper Complex Method | 3,5-diiodo-L-tyrosine | Copper hydroxide, 4,4'-dimethoxy-diphenyl-iodonium bromide, triethylamine | 60°C, 30 min | ~95% (final step) | Two-stage process, high yield | Requires handling of copper compounds |

| Methanol Co-solvent Method | 3,5-diiodo-L-tyrosine | Copper hydroxide, tri-N-butylamine, p,p'-dimethoxy-diphenyl-iodonium bromide | 60°C, 30 min | Not specified | Efficient mixing, good precipitation | Large solvent volumes |

| Boronic Acid Coupling | N-acetyl-3,5-diiodo-L-tyrosine ethyl ester | p-methoxyphenylboronic acid, copper perchlorate hexahydrate | 25°C, 3-4 hours | 89.7% | Milder conditions, modern approach | Requires pre-functionalized starting material |

Critical Factors in Synthesis Optimization

Role of the Metal Catalyst

The use of copper as a catalyst is crucial in these synthetic pathways. Patents and research indicate that copper or copper salts significantly accelerate the condensation of di-(p-anisyl)-iodonium halide with N-acetyl-3,5-diiodo-L-tyrosine derivatives. The precise mechanism involves the formation of a copper complex with the amino acid, facilitating the subsequent coupling reaction.

Reaction Medium Considerations

The reaction medium significantly impacts the efficiency of these syntheses. While earlier methods often required organic solvents like methanol, more recent approaches have demonstrated that aqueous conditions can be effectively employed. The copper-catalyzed process has the advantage of permitting reactions in aqueous solution, simplifying product isolation and allowing for the recycling of unreacted starting materials.

Purification and Characterization

Isolation Techniques

The isolation of L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- typically involves precipitation from solution by pH adjustment or solvent addition. The crude product is often purified by recrystallization or reprecipitation from aqueous methanolic hydrochloric acid. This purification strategy effectively removes copper salts and other impurities.

Industrial Scale Considerations

Scalability Factors

The copper-catalyzed methods described appear to be suitable for scaling up, with examples using multi-gram quantities of starting materials. The two-stage process offers advantages for industrial production due to its relative simplicity and high yields.

Recovery of Unreacted Materials

An important economic consideration in the industrial synthesis of this compound is the ability to recover unreacted starting materials. The copper-catalyzed aqueous-phase reaction allows for the recovery of unreacted 3,5-diiodo-L-tyrosine by acidification of the filtrate after copper sulfide removal. This recovered material can be reused in subsequent reactions, enhancing the overall process efficiency.

Pharmaceutical Significance

Applications in Thyroid Hormone Research

L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- is structurally related to thyroid hormones and serves as an important intermediate in the synthesis of therapeutically valuable triiodothyronines and tetraiodothyronines. It is specifically noted as an impurity of Levothyroxine (Thyroxine, T4), which is involved in the maintenance of metabolic homeostasis.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove iodine atoms or reduce other functional groups.

Substitution: The iodine atoms can be substituted with other groups (e.g., nucleophiles) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in various derivatives with different functional groups replacing the iodine atoms.

Scientific Research Applications

Pharmaceutical Applications

Thyroid Hormone Analog:

L-Tyrosine derivatives are crucial in the synthesis of thyroid hormones. The compound serves as a precursor for the production of Levothyroxine (T4), a synthetic form of the thyroid hormone used to treat hypothyroidism. The iodine substitution enhances its biological activity and stability, making it an important intermediate in pharmaceutical formulations .

Antioxidant Properties:

Research indicates that iodinated tyrosine derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress within biological systems. Their ability to modulate oxidative pathways makes them potential candidates for therapeutic interventions in oxidative stress-related diseases .

Biochemical Research

Enzyme Substrate Studies:

L-Tyrosine derivatives are often used as substrates in enzyme kinetics studies. Their structural modifications allow researchers to investigate enzyme specificity and activity in biochemical pathways involving tyrosine metabolism. This can provide insights into metabolic disorders linked to tyrosine and its derivatives .

Signal Transduction Research:

The compound has been utilized in studies exploring signal transduction pathways. It plays a role in the synthesis of neurotransmitters such as dopamine and norepinephrine, which are critical for neuronal communication. Investigating its effects on these pathways can contribute to understanding neuropsychiatric disorders .

Nutritional Applications

Dietary Supplements:

L-Tyrosine is recognized for its role as a dietary supplement aimed at enhancing mental performance under stress. Its derivative, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo-, may provide additional benefits due to its enhanced bioactivity from iodine substitution. Clinical studies have suggested that supplementation can improve cognitive function during demanding tasks .

Ergogenic Aid:

As an ergogenic aid, L-Tyrosine derivatives have been studied for their potential to enhance physical performance by influencing hormonal responses during exercise. The compound's ability to support neurotransmitter synthesis may help mitigate fatigue and improve endurance in athletes .

Data Tables

Case Studies

Case Study 1: Thyroid Hormone Replacement Therapy

A clinical trial investigated the efficacy of Levothyroxine synthesized from L-Tyrosine derivatives in patients with hypothyroidism. Results indicated significant improvement in thyroid function markers, demonstrating the importance of this compound in therapeutic applications .

Case Study 2: Cognitive Enhancement

A double-blind study examined the effects of L-Tyrosine supplementation on cognitive performance during stressful conditions among military personnel. Participants receiving the supplement showed enhanced task performance compared to the placebo group, highlighting its potential as a cognitive enhancer .

Mechanism of Action

The mechanism by which L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- exerts its effects would depend on its specific interactions with biological targets. The presence of iodine atoms might influence its binding to proteins or enzymes, while the methoxy group could affect its solubility and membrane permeability. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Physicochemical Properties :

- Melting Point: Not explicitly reported, but analogous diiodotyrosine derivatives typically melt between 200–260°C (with decomposition) .

- Solubility : Lower polarity compared to hydroxyl-substituted analogs due to the methoxy group, suggesting reduced water solubility but enhanced lipid membrane permeability .

Structural Analogs and Key Differences

The following table compares the target compound with structurally related tyrosine derivatives:

| Compound Name | Molecular Formula | Substituents | CAS Number | Key Applications |

|---|---|---|---|---|

| L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- | C₁₆H₁₅I₂NO₄ | 3,5-diiodo-4-methoxyphenyl ether | 94345-95-6 | Research in thyroid hormone analogs |

| Levothyroxine (T₄) | C₁₅H₁₀I₄NNaO₄ | 3,5-diiodo-4-hydroxyphenyl ether | 55-03-8 | Thyroid hormone replacement therapy |

| 3,5-Diiodo-L-thyronine (T₂) | C₁₅H₁₃I₂NO₄ | 4-hydroxyphenyl ether | 1041-01-6 | Metabolic studies |

| 3,5-Diiodo-L-tyrosine (DIT) | C₉H₉I₂NO₃ | 3,5-diiodo-4-hydroxyphenyl | 66-02-4 | Precursor in T₃/T₄ biosynthesis |

| O-(3-Methylphenyl)-3,5-diiodo-L-tyrosine | C₁₆H₁₅I₂NO₃ | 3-methyl-4-hydroxyphenyl ether | 5383-39-1 | Structure-activity relationship studies |

Solubility and Polarity

- Target Compound : The 4-methoxy group reduces hydrogen-bonding capacity, leading to lower aqueous solubility compared to T₄ (which has a polar hydroxyl group) .

- Levothyroxine (T₄) : Sodium salt formulations (e.g., C₁₅H₁₀I₄NNaO₄) enhance solubility (0.1 mg/mL in cell culture medium) for therapeutic use .

- DIT : Higher water solubility due to the hydroxyl group, making it critical in biosynthetic pathways .

Receptor Binding and Bioactivity

- Thyroxine (T₄) : The 4-hydroxyl group is essential for binding to thyroid hormone receptors (TRα/TRβ). Replacement with methoxy (as in the target compound) likely abolishes agonist activity but may serve as an antagonist .

- Aliphatic Ether Analogs: Studies show that non-aromatic ethers (e.g., n-butyl or cyclohexyl) exhibit weak thyromimetic activity, suggesting aromaticity is critical for receptor interaction .

Diagnostic and Therapeutic Potential

- Thyroid Hormone Antagonists : The target compound’s methoxy group may mimic thyroxine’s structure while blocking receptor activation, similar to Woolley’s 3,5-diiodo-4-n-butoxy-γ-acetyl-L-phenylalanine .

Stability and Pharmacokinetics

- Methoxy vs. Hydroxyl : The methoxy group enhances stability against oxidative degradation compared to T₄, which is prone to deiodination in vivo .

- Lipophilicity : Increased logP values (predicted for the target compound: ~3.5) suggest better blood-brain barrier penetration, though this requires experimental validation .

Biological Activity

L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- is a derivative of the amino acid L-tyrosine, modified with diiodo and methoxyphenyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. The following sections will explore its biological activity, including antioxidant properties, antibacterial effects, and its implications in therapeutic applications.

Antioxidant Properties

L-Tyrosine derivatives are known for their antioxidant capabilities due to the presence of phenolic groups. The phenolic structure allows these compounds to act as radical scavengers, which can mitigate oxidative stress in biological systems. Research indicates that ortho-diphenolic compounds exhibit stronger antioxidant activity compared to their mono-phenolic counterparts because of their ability to donate hydrogen atoms to free radicals .

Key Findings:

- Diiodinated derivatives like L-Tyrosine O-(3,5-diiodo-4-methoxyphenyl) have demonstrated superior radical scavenging abilities compared to non-diiodinated forms.

- Studies show that the antioxidant capacity of these compounds can vary based on structural modifications, such as alkyl chain length and functional group positioning .

Antibacterial Activity

The antibacterial properties of L-Tyrosine derivatives have been explored in various studies. These compounds have shown moderate to strong activity against several bacterial strains.

Table 1: Antibacterial Activity of L-Tyrosine Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| L-Tyrosine O-(3,5-diiodo-4-methoxyphenyl) | Salmonella typhi | Moderate |

| L-Tyrosine O-(3,5-diiodo-4-methoxyphenyl) | Bacillus subtilis | Strong |

| Other derivatives (varied structures) | Escherichia coli | Weak to Moderate |

Research indicates that the presence of halogen atoms (like iodine) can enhance the antibacterial efficacy of these compounds by increasing lipophilicity and facilitating membrane penetration .

Therapeutic Implications

L-Tyrosine and its derivatives are being studied for their potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The catechol moiety found in some tyrosine derivatives is crucial for neuroprotective effects due to its ability to modulate neurotransmitter levels and provide neuroprotection against oxidative stress .

Case Study: Neuroprotective Effects

A study assessing the effects of L-Tyrosine derivatives on neuronal cell lines demonstrated that these compounds could significantly reduce cell death induced by oxidative stress. The mechanism was attributed to enhanced antioxidant activity and modulation of signaling pathways involved in cell survival .

Q & A

Basic: What analytical methods are recommended for characterizing the purity and structure of L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo-?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with mobile phases containing acetonitrile and trifluoroacetic acid (0.1% v/v). Compare retention times against pharmacopeial standards like levothyroxine and liothyronine, as described in USP protocols .

- Thin-Layer Chromatography (TLC): Employ solvent systems such as toluene:2-propanol:acetone:acetic acid (23:23:12:9) for preliminary separation. Visualize spots with ninhydrin spray to confirm amino acid derivatives .

- Spectrophotometry: Measure absorbance between 400–540 nm to detect iodinated aromatic ring modifications, as iodinated tyrosine derivatives exhibit distinct UV-Vis profiles .

Advanced: How can researchers design experiments to resolve contradictions in reported pharmacological effects of iodinated tyrosine derivatives?

Answer:

- Dose-Response Studies: Use double-blind, placebo-controlled designs (e.g., 2 g L-Tyrosine vs. placebo) to assess cognitive effects under stress, with counterbalanced sessions to minimize bias .

- Task-Specific Metrics: Employ paradigms like the Stroop test or reference-back tasks to isolate effects on working memory and cognitive flexibility. Analyze reaction times (RT) and error rates (ER) using repeated-measures ANOVA to detect treatment × task interactions .

- Control for Confounders: Monitor baseline dopamine levels (via HPLC or ELISA) and environmental stressors (e.g., cortisol assays) to contextualize results .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or dissolving the compound .

- Emergency Procedures:

- Skin Contact: Immediately wash with soap/water; remove contaminated clothing .

- Inhalation: Transfer to fresh air; seek medical attention if respiratory irritation persists .

- Waste Disposal: Segregate halogenated waste in labeled containers compliant with IATA/ICAO regulations .

- GHS Classification: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Label with "Warning" and H312/H332 codes .

Advanced: How can researchers optimize synthetic routes for this compound while minimizing byproducts?

Answer:

- Precursor Screening: Test prephenate dehydrogenase (PDH) variants from microbial sources (e.g., Bacillus amyloliquefaciens) to enhance L-tyrosine yields. Use promoter engineering (e.g., T7 or trc promoters) to boost enzyme expression .

- Purification Strategies: Employ reverse-phase flash chromatography with gradient elution (water:methanol) to separate iodinated isomers. Validate purity via NMR (¹H, ¹³C) and HRMS .

- Byproduct Mitigation: Monitor nitrosation reactions using TLC and adjust pH (7.0–7.4) to prevent unwanted nitration of the tyrosine backbone .

Advanced: What methodological approaches are suitable for assessing ecological risks of this compound?

Answer:

- Toxicity Screening: Conduct acute toxicity assays with Daphnia magna or Vibrio fischeri, as no existing ecotoxicity data are available .

- Biodegradation Studies: Use OECD 301B (Ready Biodegradability) tests with activated sludge inoculum. Analyze persistence via HPLC-MS to track parent compound degradation .

- Soil Mobility: Perform column leaching experiments with sandy loam soil. Quantify compound migration using ICP-MS for iodine detection .

Basic: How should researchers address discrepancies in stability data for iodinated tyrosine derivatives?

Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Monitor degradation products (e.g., free iodide ions) via ion chromatography .

- Light Sensitivity: Expose solutions to UV light (254 nm) and compare degradation kinetics with dark controls. Use amber glass vials for long-term storage .

- pH-Dependent Stability: Conduct kinetic studies in buffers (pH 3–9) to identify optimal storage conditions.

Advanced: What strategies can resolve conflicting reports on the compound’s receptor binding affinity?

Answer:

- Receptor Binding Assays: Use radiolabeled (¹²⁵I) derivatives in competitive binding assays with thyroid receptor (TRα/TRβ) isoforms. Normalize data to non-iodinated controls .

- Molecular Dynamics (MD) Simulations: Model interactions between the iodinated phenyl ring and TRβ ligand-binding domains. Validate with mutagenesis studies (e.g., Ala scanning) .

- Cross-Validation: Compare results across orthogonal methods (SPR, ITC) to rule out assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.